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Compound of Interest

Compound Name:
(S)-Azepan-2-ylmethanol

hydrochloride

Cat. No.: B13896741

Get Quote

Executive Summary & Chemical Profile
(S)-Azepan-2-ylmethanol hydrochloride (also known as (S)-2-(hydroxymethyl)azepane HCl)

is the seven-membered ring homologue of L-prolinol. It serves as a versatile chiral scaffold in

drug discovery, particularly for introducing conformational flexibility compared to pyrrolidine or

piperidine analogues. This guide provides a comprehensive breakdown of its spectroscopic

signatures (NMR, IR, MS) to facilitate rigorous quality control and structural validation.
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Property Detail

IUPAC Name (2S)-azepan-2-ylmethanol; hydrochloride

Common Name (S)-Homoprolinol hydrochloride

CAS Number 66928-78-7 (Salt); 132686-98-3 (Free Base)

Molecular Formula

Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Base)

Chirality
(S)-Enantiomer (derived from L-Lysine or (S)-2-

aminoadipic acid pathways)

Appearance White to off-white hygroscopic solid

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and fragmentation

logic.

Ionization & Fragmentation Profile
Method: Electrospray Ionization (ESI) in Positive Mode (

).

Solvent: Methanol/Water + 0.1% Formic Acid.
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Ion Type m/z (Observed) Assignment Mechanistic Insight

130.1 Parent Ion
Protonation of the

secondary amine.

152.1 Sodium Adduct

Common in

glass/solvent

contaminants.

Fragment 1 99.1

Loss of hydroxymethyl

group (primary

cleavage).

Fragment 2 112.1

Dehydration (often low

abundance in soft

ionization).

Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation pathway observed in MS/MS

experiments.

Parent Ion [M+H]+
m/z 130.1

Fragment [M-CH2OH]+
m/z 99.1

(Azepanium Ring)

- CH2OH (31 Da)
Alpha-cleavage

Fragment [M-H2O]+
m/z 112.1

(Dehydration)

- H2O (18 Da)
Thermal/Collisional

Click to download full resolution via product page

Figure 1: Proposed ESI-MS fragmentation pathway for (S)-Azepan-2-ylmethanol.

Infrared Spectroscopy (FT-IR)
The IR spectrum of the hydrochloride salt is dominated by the strong hydrogen bonding

network of the ammonium salt and the alcohol.
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Key Functional Group Assignments (KBr Pellet / ATR)
Frequency (

)
Intensity Vibrational Mode

Structural
Assignment

3250 – 3450 Broad, Strong
Alcohol O-H stretch

(H-bonded).

2400 – 3000 Very Broad

Ammonium salt

stretch (multiple

bands, "salt

broadness").

2850 – 2950 Medium C-H stretching of the

azepane ring.

1580 – 1610 Medium

N-H bending

(scissoring) of

secondary amine salt.

1050 – 1080 Strong
Primary alcohol C-O

stretch.

Technical Note: The broad absorption between 2400-3000

is diagnostic of the amine hydrochloride. If the free base is analyzed, this band disappears, and
a sharper N-H stretch appears ~3300

.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural and stereochemical verification. Due to the

hydrochloride salt form, Deuterium Oxide (

) or Methanol-

(

) are the preferred solvents to ensure solubility and prevent aggregation.
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General Protocol[7]
Sample Prep: Dissolve 5-10 mg of salt in 0.6 mL

.

Reference: Calibrate to residual HDO (4.79 ppm) or internal TSP (0.00 ppm).

pH Sensitivity: Chemical shifts of H-2 and H-7 are pH-dependent due to ammonium

protonation/deprotonation equilibrium.

H NMR Data (Representative in , 400 MHz)
Note: Integration values assume 1H normalization for methine.
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Shift (

, ppm)
Mult. Integ. Assignment Interpretation

3.85 dd 1H -OH

Diastereotopic

proton of

hydroxymethyl

group.

3.68 dd 1H -OH

Diastereotopic

proton of

hydroxymethyl

group.

3.45 – 3.55 m 1H H-2

Methine proton

alpha to N and

.

3.20 – 3.35 m 2H H-7

Methylene

protons alpha to

N (ring).

1.85 – 2.05 m 2H H-3
Ring protons

beta to N.

1.55 – 1.80 m 6H H-4, H-5, H-6

Remaining ring

methylene

protons

(overlap).

Stereochemical Marker: The coupling constants of the

protons often show an ABX pattern with the H-2 methine, confirming the chiral center's rigidity.

C NMR Data (Representative in , 100 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13896741?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

, ppm)
Carbon Type Assignment

63.5 C-2 (Chiral Center)

60.8 -OH (Exocyclic)

46.2 C-7 (Ring alpha-methylene)

29.5 C-3

26.1 C-6

25.4 C-5

23.8 C-4

Experimental Workflow: Purity & Identity Validation
To ensure the integrity of (S)-Azepan-2-ylmethanol HCl used in drug development, the

following self-validating workflow is recommended.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13896741?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude/Isolated
(S)-Azepan-2-ylmethanol HCl

1. 1H NMR (D2O)
Check: Stoichiometry & Solvent

Purity > 95%?

2. Optical Rotation [α]D
(c=1, MeOH or H2O)

Yes

Recrystallization
(iPrOH/EtOH)

No

3. Chiral HPLC/GC
(Derivatization often required)

Release for Synthesis

Click to download full resolution via product page

Figure 2: Analytical workflow for validating the identity and enantiomeric purity of the substrate.

Enantiomeric Purity Assessment
Direct chiral HPLC of the free amine can be difficult due to tailing.
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Recommended Protocol: Derivatization with Mosher's Acid Chloride or O,O'-Dibenzoyl-L-

tartaric acid.

NMR Shift Reagent: Use of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle alcohol) in

(on the free base) can split the

signals to determine ee% via NMR integration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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